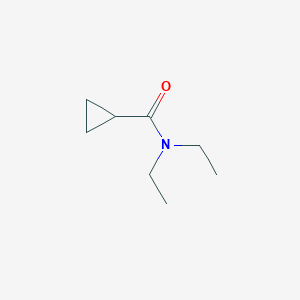
5-(2-chloro-4-fluorophenyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(2-chloro-4-fluorophenyl)-2H-tetrazole” is a chemical compound. Unfortunately, there is limited information available specifically for this compound. However, related compounds such as “2-Chloro-4-fluorophenol” and “5-Amino-2-chloro-4-fluorophenol” are known12.
Synthesis Analysis
The synthesis of “5-(2-chloro-4-fluorophenyl)-2H-tetrazole” is not explicitly mentioned in the available resources. However, related compounds such as “2-Chloro-4-fluorobenzaldehyde” and “(2-chloro-4-fluorophenyl)hydrazine” have been synthesized34. The synthesis of these compounds might provide some insights into the possible synthesis routes for “5-(2-chloro-4-fluorophenyl)-2H-tetrazole”.Molecular Structure Analysis
The molecular structure of “5-(2-chloro-4-fluorophenyl)-2H-tetrazole” is not directly available. However, the molecular formula of a related compound, “5-Amino-2-chloro-4-fluorophenol”, is C6H5ClFNO2.Chemical Reactions Analysis
Specific chemical reactions involving “5-(2-chloro-4-fluorophenyl)-2H-tetrazole” are not available in the retrieved resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-chloro-4-fluorophenyl)-2H-tetrazole” are not directly available. However, a related compound, “2-Chloro-4-fluorophenol”, has a melting point of 23 °C, a boiling point of 88 °C/4 mmHg, and a density of 1.344 g/mL at 25 °C1.Safety And Hazards
The safety and hazards of “5-(2-chloro-4-fluorophenyl)-2H-tetrazole” are not directly available. However, a related compound, “4-Chloro-2-fluorophenylboronic acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation5.
Zukünftige Richtungen
The future directions for the study and application of “5-(2-chloro-4-fluorophenyl)-2H-tetrazole” are not directly available in the retrieved resources.
Please note that the information provided is based on the closest related compounds available and may not fully represent the properties of “5-(2-chloro-4-fluorophenyl)-2H-tetrazole”. Further research and studies would be needed to obtain more accurate and comprehensive information.
Eigenschaften
IUPAC Name |
5-(2-chloro-4-fluorophenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN4/c8-6-3-4(9)1-2-5(6)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBCODRRWFGNPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-4-fluorophenyl)-2H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)

![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)

